molecular formula C12H21NO4 B2699321 Trans-3-(Boc-amino)cyclobutylpropanoic acid CAS No. 2231664-26-7

Trans-3-(Boc-amino)cyclobutylpropanoic acid

Cat. No. B2699321
CAS RN: 2231664-26-7
M. Wt: 243.303
InChI Key: NLCJYYRLCOZQCL-KYZUINATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-3-(Boc-amino)cyclobutylpropanoic acid is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.30 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Trans-3-(Boc-amino)cyclobutylpropanoic acid is represented by the formula C12H21NO4 . Unfortunately, the specific details about its linear structure formula or InChI Key are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Trans-3-(Boc-amino)cyclobutylpropanoic acid are not fully detailed in the search results. It is known that the compound has a molecular weight of 243.30 . The boiling point and storage conditions are not specified .

Scientific Research Applications

Enantioselective Synthesis

Trans-3-(Boc-amino)cyclobutylpropanoic acid and its derivatives play a crucial role in the enantioselective synthesis of β-amino acids, which are pivotal in constructing helical β-peptides. These compounds are obtained from related cyclic acids through a series of reactions, including cyclization, amide formation, and subsequent degradation processes. The derivatives, particularly those protected by Boc, are used due to their efficiency in synthesis and ability to produce enantiomerically pure products, vital for pharmaceutical applications (Berkessel et al., 2002).

Synthesis of β-Peptides

β-Peptides, which contain geminally disubstituted β-amino acids, do not fit into the secondary structural patterns disclosed for α-peptides. The synthesis of these peptides involves the use of Boc-protected amino acids, highlighting the importance of protective groups in facilitating peptide coupling reactions. This process results in peptides that potentially form unique secondary structures, offering novel functionalities and therapeutic possibilities (Seebach et al., 1998).

Stereoselective Synthesis

Compounds like Trans-3-(Boc-amino)cyclobutylpropanoic acid are instrumental in the stereoselective synthesis of diastereomers and enantiomers. Such processes are foundational in creating substances with specific stereochemical configurations, essential for drug development and the study of biological systems. Techniques involving cyclopropanation, for instance, demonstrate the synthesis of cyclopropyl β-amino acid derivatives with high enantioselectivity, underscoring the role of these compounds in producing stereochemically complex molecules (Miller et al., 2003).

Molecular Structure and Drug Discovery

Understanding the molecular structure of cyclobutane diamines and their derivatives, including those related to Trans-3-(Boc-amino)cyclobutylpropanoic acid, is crucial for drug discovery. These compounds serve as sterically constrained building blocks, offering a template for the development of novel therapeutics. Their synthesis and structural analysis contribute to identifying new drug candidates with potential applications in treating various diseases (Radchenko et al., 2010).

Safety and Hazards

Trans-3-(Boc-amino)cyclobutylpropanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-8(7-9)4-5-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCJYYRLCOZQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-3-(Boc-amino)cyclobutylpropanoic acid

CAS RN

2225126-83-8
Record name 3-[(1s,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]propanoic acid
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